molecular formula C38H40N2O7 B1219933 Thalsimine

Thalsimine

Katalognummer B1219933
Molekulargewicht: 636.7 g/mol
InChI-Schlüssel: YWNUNVSMOKMJMG-LJAQVGFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thalsimine is a member of isoquinolines.

Wissenschaftliche Forschungsanwendungen

1. Anti-cancer Therapy

  • Thalidomide and its immunomodulatory (IMiDs) analogs (such as lenalidomide and CC-4047) have shown potential in treating various cancers. These compounds modulate the immune system, exhibiting anti-angiogenic, anti-proliferative, and pro-apoptotic properties which contribute to their antitumor responses. They are particularly noted for their effectiveness in treating relapsed and refractory multiple myeloma and some solid tumor cancers. Thalidomide is also used experimentally to treat various cancers and inflammatory diseases (Teo, 2005).

2. Potential Therapeutic Uses for Various Diseases

  • Research has identified potential new therapeutic uses for thalidomide, suggesting its effectiveness in treating diseases such as acute pancreatitis, chronic hepatitis C, Helicobacter pylori-induced gastritis, and myasthenia gravis. However, these applications require further experimental and clinical evaluation (Weeber et al., 2003).

3. Anti-angiogenic Agent in Gliomas

  • Thalidomide has been assessed for its efficacy in recurrent gliomas, showing some potential as an anti-angiogenic agent, although its efficacy in terms of response rate was found to be low. This suggests the need for further studies, possibly in combination with other therapeutic agents (Short et al., 2004).

4. Overcoming Drug Resistance in Multiple Myeloma

  • Thalidomide and its analogs have been effective in overcoming drug resistance in human multiple myeloma cells to conventional therapy. These compounds act directly by inducing apoptosis or growth arrest in MM cell lines resistant to standard treatments (Hideshima et al., 2000).

5. Structural Development for Various Pharmacological Effects

  • Thalidomide's structural development has been focused on enhancing its pharmacological effects, including TNF-alpha production-regulating activity, anti-androgenic activity, and inhibitory activities toward some enzymes, which relate to its pharmacological effects in treating diseases like AIDS and cancers (Hashimoto, 2002).

Eigenschaften

Produktname

Thalsimine

Molekularformel

C38H40N2O7

Molekulargewicht

636.7 g/mol

IUPAC-Name

(14S)-9,19,20,21,25-pentamethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-1(30),3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-tridecaene

InChI

InChI=1S/C38H40N2O7/c1-40-16-14-26-34-29(40)18-23-9-12-30(41-2)32(19-23)46-25-10-7-22(8-11-25)17-28-27-21-33(31(42-3)20-24(27)13-15-39-28)47-36(34)38(45-6)37(44-5)35(26)43-4/h7-12,19-21,29H,13-18H2,1-6H3/t29-/m0/s1

InChI-Schlüssel

YWNUNVSMOKMJMG-LJAQVGFWSA-N

Isomerische SMILES

CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(C=C76)OC3=C(C(=C2OC)OC)OC)OC)C=C5

SMILES

CN1CCC2=C3C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(C=C76)OC3=C(C(=C2OC)OC)OC)OC)C=C5

Kanonische SMILES

CN1CCC2=C3C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(C=C76)OC3=C(C(=C2OC)OC)OC)OC)C=C5

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thalsimine
Reactant of Route 2
Reactant of Route 2
Thalsimine
Reactant of Route 3
Reactant of Route 3
Thalsimine
Reactant of Route 4
Reactant of Route 4
Thalsimine
Reactant of Route 5
Reactant of Route 5
Thalsimine
Reactant of Route 6
Thalsimine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.